REACTION_CXSMILES
|
[F:1][C:2]1[C:11]([CH3:12])=[C:10]2[C:5]([N:6]=[CH:7][C:8](=O)[NH:9]2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:8]1[CH:7]=[N:6][C:5]2[C:10](=[C:11]([CH3:12])[C:2]([F:1])=[CH:3][CH:4]=2)[N:9]=1
|
Name
|
|
Quantity
|
5.75 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2N=CC(NC2=C1C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Phosphorus oxychloride was removed by evaporation
|
Type
|
EXTRACTION
|
Details
|
extracted several times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washing through with more dichloromethane
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C(C(=CC=C2N=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.13 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |